molecular formula C10H8ClNO2 B13986612 2-Chloro-5-(4-methoxyphenyl)oxazole

2-Chloro-5-(4-methoxyphenyl)oxazole

Cat. No.: B13986612
M. Wt: 209.63 g/mol
InChI Key: HQXSNMXINMEHHW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom This particular compound has a chlorine atom at the second position and a methoxyphenyl group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with an amine to form an amide. This amide undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

    Substitution: Formation of 2-amino-5-(4-methoxyphenyl)oxazole.

    Oxidation: Formation of 2-chloro-5-(4-hydroxyphenyl)oxazole.

    Reduction: Formation of 2-chloro-5-(4-methoxyphenyl)dihydrooxazole.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity. The oxazole ring itself can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

2-Chloro-5-(4-methoxyphenyl)oxazole can be compared with other oxazole derivatives:

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8ClNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3

InChI Key

HQXSNMXINMEHHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)Cl

Origin of Product

United States

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